molecular formula C17H14N2O3S B2741331 (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1421586-79-9

(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2741331
CAS No.: 1421586-79-9
M. Wt: 326.37
InChI Key: OBLGPPLZQSUYKZ-BQYQJAHWSA-N
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Description

(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H14N2O3S and its molecular weight is 326.37. The purity is usually 95%.
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Biological Activity

The compound (E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer , antioxidant , and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The compound features several noteworthy structural components:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in enzyme inhibition and receptor modulation.
  • Azetidine ring : A five-membered nitrogen-containing heterocycle that may enhance binding affinity to biological targets.
  • Furan group : Contributes to the compound's overall reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzo[d]thiazole unit is particularly noted for its role in modulating cellular pathways, which can lead to apoptosis in cancer cells. The azetidine and furan groups may further enhance the compound's specificity and potency against these targets.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties for compounds related to the benzo[d]thiazole structure. For example:

  • Cell Proliferation Inhibition : Research indicates that derivatives of benzo[d]thiazole can effectively inhibit cell proliferation in various cancer cell lines, including Hep3B (hepatocellular carcinoma) and others. The compound this compound has shown promising results in reducing cell viability, indicating its potential as a chemotherapeutic agent .

Case Study: Hep3B Cell Line

A comparative study involving the compound revealed that it induced cell cycle arrest at the G2-M phase, similar to the established drug doxorubicin. This effect was quantified using flow cytometry, showing a significant decrease in cells progressing through the cell cycle phases after treatment with the compound .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated through various assays:

  • DPPH Assay : The compound demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells. This activity was measured against standard antioxidants like Trolox, with results indicating a potent antioxidant capacity .

Antimicrobial Activity

Preliminary studies suggest that compounds containing the benzo[d]thiazole moiety exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, indicating potential for further exploration in antimicrobial applications .

Summary of Biological Activities

Activity TypeObservations
Anticancer Induces G2-M phase arrest; reduces cell viability in Hep3B cells
Antioxidant Effective DPPH scavenger; comparable to Trolox
Antimicrobial Potential activity against bacterial strains; further studies needed

Properties

IUPAC Name

(E)-1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-16(8-7-12-4-3-9-21-12)19-10-13(11-19)22-17-18-14-5-1-2-6-15(14)23-17/h1-9,13H,10-11H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLGPPLZQSUYKZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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